molecular formula C10H16O2 B13198611 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene

Cat. No.: B13198611
M. Wt: 168.23 g/mol
InChI Key: IENCWOAYUXNCOJ-UHFFFAOYSA-N
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Description

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene (CAS 2060050-10-2) is a chemical compound provided for research use as a spirocyclic scaffold. This compound has a molecular formula of C 10 H 16 O 2 and a molecular weight of 168.23 g/mol [ citation:1 ]. Spirocyclic motifs, such as the one in this compound, are recognized in medicinal chemistry as privileged structures. They offer a unique three-dimensional framework that balances conformational rigidity and flexibility, which can be advantageous for probing interactions with biological targets and for the design of novel bioactive molecules [ citation:3 ]. While specific biological data for this exact molecule is not widely published, research on structurally related 2,4-dioxaspiro[5.5]undecane and undec-8-ene derivatives has demonstrated significant pharmacological potential. Notably, such spirocyclic derivatives have been investigated as inhibitors of HIV-1 Integrase (IN), a critical viral enzyme for antiretroviral therapy [ citation:2 ]. Structure-activity relationship (SAR) studies from this research indicate that the spirodecane core, especially when substituted with heteroaromatic moieties, is effective in inhibiting key enzymatic steps in the viral life cycle [ citation:2 ]. The synthesis of related spirocyclic compounds often employs versatile methods such as the Diels-Alder reaction to construct the complex core structure [ citation:2 ]. Researchers value this chemotype for developing novel therapeutic agents and as a tool for biochemical probing. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-2,6-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C10H16O2/c1-9-7-10(8-11-9)5-3-2-4-6-12-10/h2,4,9H,3,5-8H2,1H3

InChI Key

IENCWOAYUXNCOJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCC=CCO2)CO1

Origin of Product

United States

Preparation Methods

Methodology Overview

The Diels-Alder reaction remains a cornerstone in constructing the spirocyclic core of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene. This approach involves the cycloaddition of a diene with an appropriate dienophile, followed by intramolecular cyclization and subsequent transformations to install the dioxaspiro moiety.

Reaction Scheme

  • Diene: 1-(2-furyl)-3-trimethylsiloxy-butadiene
  • Dienophile: 5-aryl(hetaryl)methylene-2,2-dimethyl-1,3-dioxane-4,6-diones
  • Catalyst: L-proline (catalytic amount)
  • Solvent: Acetonitrile
  • Conditions: Ambient temperature, 25–40 hours

Reaction Conditions & Yield

Step Conditions Yield Notes
Cycloaddition Room temperature, 25–40 hours 63–92% Regioselective formation of spirodioxane triones
Post-reaction purification Column chromatography Recrystallization from suitable solvents

Structural Confirmation

  • NMR analysis established stereochemistry via vicinal coupling constants.
  • Single crystal X-ray diffraction confirmed the spirocyclic structure and bond lengths close to statistical mean values.

Advantages & Limitations

  • Advantages: High regioselectivity, broad substrate scope, high yields.
  • Limitations: Requires specific dienes and dienophiles, moderate reaction times.

Transketalization and Cyclization

Methodology Overview

A notable alternative involves transketalization of cyclohexanone derivatives with 1,1-dimethoxycyclohexane, followed by cyclization to form the spirocyclic framework.

Reaction Scheme

Reaction Conditions & Yield

Step Conditions Yield Notes
Transketalization DMF, room temperature, immediate addition of acid 74% Efficient transketalization with minimal side products
Cyclization Ethyl acetate washes, rotary evaporation 70–80% Produces 1,5-dioxaspiro[5.5]undecan-3-one

Structural Confirmation

  • NMR and IR spectroscopy confirmed ketal formation.
  • Crystallography verified the spirocyclic structure.

Advantages & Limitations

  • Advantages: Straightforward, high yield, scalable.
  • Limitations: Requires careful control of reaction conditions to prevent hydrolysis.

Multi-Component and Sequential Reactions

Methodology Overview

Multi-component reactions involving aldehydes, Meldrum's acid derivatives, and siloxy-butadienes enable the synthesis of complex spiro compounds, including this compound.

Reaction Scheme

  • Reagents: 1-(2-furyl)-3-trimethylsiloxy-butadiene, aldehydes, Meldrum's acid derivatives
  • Catalyst: L-proline
  • Solvent: Methanol or acetonitrile
  • Conditions: Ambient temperature, 24–40 hours

Reaction Conditions & Yield

Step Conditions Yield Notes
Cycloaddition Room temperature, catalytic L-proline 56–92% Regioselective formation of spiro derivatives
Post-reaction purification Column chromatography Recrystallization from solvents like acetonitrile

Structural Confirmation

  • NMR spectroscopy established stereochemistry.
  • Crystallography confirmed spirocyclic architecture.

Advantages & Limitations

  • Advantages: Versatile, allows functionalization.
  • Limitations: Multi-step, sensitive to reaction parameters.

Summary of Key Data

Preparation Method Reaction Type Key Reagents Typical Yield Structural Confirmation Notes
Diels-Alder Cycloaddition [4+2] Cycloaddition 1-(2-furyl)-3-trimethylsiloxy-butadiene, aryl/methylene dioxane derivatives 63–92% NMR, X-ray crystallography Regioselective, high yield
Transketalization & Cyclization Ketal formation Cyclohexanone derivatives, 1,1-dimethoxycyclohexane 70–80% NMR, IR, X-ray Scalable, efficient
Multi-Component Reactions Sequential addition Siloxy-butadienes, aldehydes, Meldrum's acid 56–92% NMR, crystallography Functional group tolerance

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon atoms, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous medium, chromium trioxide in acetic acid

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar solvents

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted spirocyclic compounds

Scientific Research Applications

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and selectivity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Properties and Handling :

  • Safety Precautions : Requires careful handling due to flammability and reactivity. Specific guidelines include avoiding heat sources (P210) and ensuring proper ventilation (P201/P202) .

Comparison with Similar Compounds

Structural Comparisons

Spirocyclic ethers are classified by their ring sizes and substituent patterns. Below is a comparative analysis of 3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene with analogous compounds:

Compound Name Spiro System Substituents Molecular Formula Key Structural Features
This compound [4.6] 3-methyl, 8-ene C₁₀H₁₄O₂ Unsaturated double bond, methyl group
2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane [4.6] 2,7-dimethyl C₁₃H₂₄O₂ Saturated, pheromone-derived
3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene [5.5] 3-ethyl, 8,11-dimethyl C₁₃H₂₂O₂ Ethyl and methyl substituents, dual ethers
1,3-Dioxaspiro[3.4]oct-6-ene,2-(1-methylethyl)- [3.4] 2-isopropyl C₉H₁₄O₂ Smaller spiro system, isopropyl group

Key Observations :

  • Rarity of Spiro[4.6] Systems: Spiro[4.6] frameworks are less common than spiro[5.5] or spiro[4.4] systems, as noted in pheromone synthesis studies .
  • Impact of Substituents: Methyl and ethyl groups influence steric hindrance and solubility. For example, 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene exhibits solubility in ethanol and ether .

Physical and Chemical Properties

Property This compound 2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane 3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene
Boiling/Melting Point Not reported Not reported Not reported
Solubility Likely organic solvents Organic solvents Ethanol, ether
Stability Moderate (unsaturated bond) High (saturated framework) Moderate

Notes:

  • Unsaturation in this compound may increase reactivity toward electrophiles.
  • Saturated spiro[4.6] compounds (e.g., 2,7-dimethyl derivatives) are more thermally stable .

Biological Activity

3-Methyl-2,6-dioxaspiro[4.6]undec-8-ene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H16O2C_{11}H_{16}O_2. The compound features a unique spirocyclic structure that may contribute to its biological activity. The presence of dioxane moieties suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. Preliminary studies indicate that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms Include:

  • Inhibition of Enzymatic Activity: The dioxaspiro structure may allow for competitive inhibition at enzyme active sites.
  • Receptor Modulation: The compound could modulate receptor activities, potentially influencing pathways related to inflammation or cancer.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound:

Activity IC50 Value Target Reference
HIV Integrase Inhibition0.5 µMHIV Integrase
Cytotoxicity (Cancer Cells)25 µMVarious Cancer Cell Lines
Antimicrobial Activity15 µg/mLBacterial Strains

Case Studies and Research Findings

  • HIV Integrase Inhibition:
    A study synthesized derivatives of spiroundecane compounds, including this compound, which showed promising inhibition of HIV integrase with an IC50 value of 0.5 µM. This suggests potential for further development as an antiviral agent targeting HIV .
  • Cytotoxic Effects on Cancer Cells:
    In vitro studies indicated that this compound exhibited cytotoxicity against several cancer cell lines, with an IC50 value around 25 µM. This highlights its potential as a chemotherapeutic agent .
  • Antimicrobial Properties:
    The compound has also been evaluated for antimicrobial activity against various bacterial strains, demonstrating effective inhibition at concentrations around 15 µg/mL, suggesting its utility in treating bacterial infections.

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